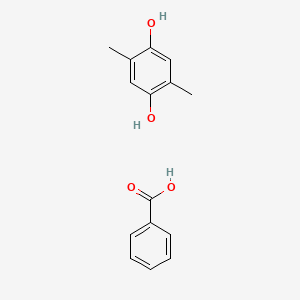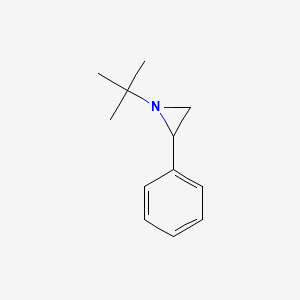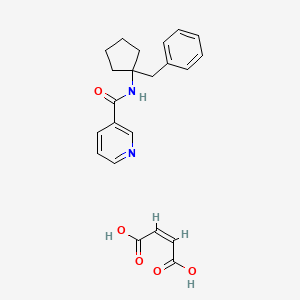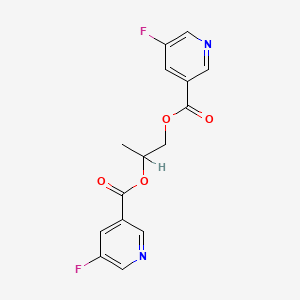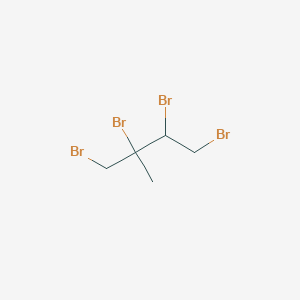
1,2,3,4-Tetrabromo-2-methyl-butane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4-Tetrabromo-2-methyl-butane is an organic compound with the molecular formula C5H8Br4. It is a brominated derivative of butane, characterized by the presence of four bromine atoms and a methyl group attached to the butane backbone. This compound is known for its significant reactivity due to the presence of multiple bromine atoms, making it a valuable intermediate in various chemical reactions and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrabromo-2-methyl-butane can be synthesized through the bromination of 2-methylbutane. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction proceeds via a free radical mechanism, where the bromine atoms are added to the carbon atoms of the 2-methylbutane .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale bromination processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, are common in industrial production to achieve efficient synthesis and purification .
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3,4-Tetrabromo-2-methyl-butane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups, such as hydroxyl (OH), amino (NH2), or alkyl groups, using appropriate reagents.
Elimination Reactions: The compound can undergo dehydrobromination to form alkenes or alkynes.
Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids, and reduced to form hydrocarbons
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic medium.
Elimination: Potassium tert-butoxide (KOtBu) in a non-polar solvent like tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst
Major Products Formed
Substitution: Formation of alcohols, amines, or ethers.
Elimination: Formation of alkenes or alkynes.
Oxidation: Formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Formation of hydrocarbons
Wissenschaftliche Forschungsanwendungen
1,2,3,4-Tetrabromo-2-methyl-butane has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential effects on biological systems and as a tool for probing biochemical pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 1,2,3,4-tetrabromo-2-methyl-butane involves its reactivity due to the presence of multiple bromine atoms. These bromine atoms can participate in various chemical reactions, such as nucleophilic substitution and elimination, leading to the formation of different products. The compound can interact with molecular targets, such as enzymes and receptors, through covalent bonding or non-covalent interactions, affecting their function and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,4-Tetrabromobutane: Similar structure but lacks the methyl group.
1,2,3,4-Tetrachloro-2-methyl-butane: Chlorinated analogue with similar reactivity.
1,2,3,4-Tetrabromo-2-methyl-pentane: Longer carbon chain with similar bromination pattern
Uniqueness
1,2,3,4-Tetrabromo-2-methyl-butane is unique due to the presence of both the methyl group and four bromine atoms, which confer distinct reactivity and properties compared to its analogues. This makes it a valuable compound for specific synthetic applications and industrial uses .
Eigenschaften
CAS-Nummer |
24173-08-8 |
|---|---|
Molekularformel |
C5H8Br4 |
Molekulargewicht |
387.73 g/mol |
IUPAC-Name |
1,2,3,4-tetrabromo-2-methylbutane |
InChI |
InChI=1S/C5H8Br4/c1-5(9,3-7)4(8)2-6/h4H,2-3H2,1H3 |
InChI-Schlüssel |
ZYLJEOQFHURICP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CBr)(C(CBr)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


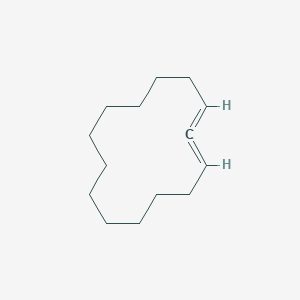
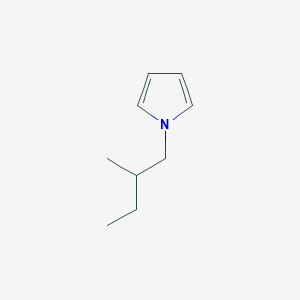


![2-[cyclopentyl(propyl)amino]ethyl 2,2-diphenylacetate](/img/structure/B14707507.png)

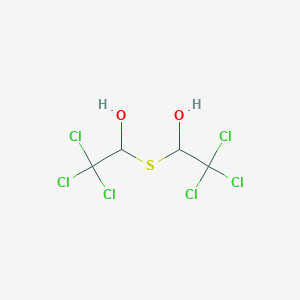
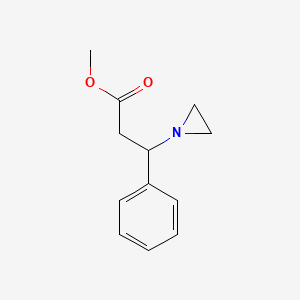
![6,6-Dimethyl-2-methylidenebicyclo[3.1.1]heptane-3-peroxol](/img/structure/B14707531.png)
